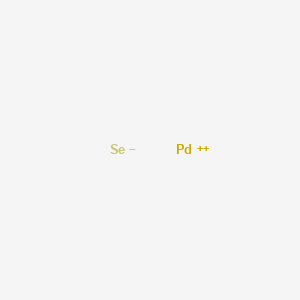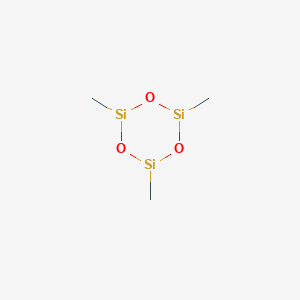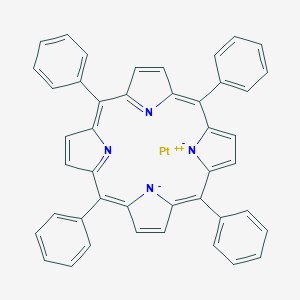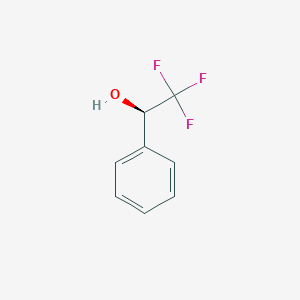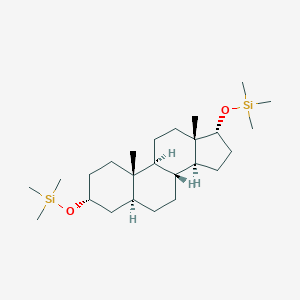
Silane, (5alpha-androstan-3alpha,17alpha-ylenedioxy)bis[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (5alpha-androstan-3alpha,17alpha-ylenedioxy)bis[trimethyl-], is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, nanotechnology, and pharmaceuticals. This compound is a silicon-based molecule that contains two trimethylsilyl groups and a steroid backbone.
Mecanismo De Acción
The mechanism of action of Silane is not well understood. However, it is believed that Silane interacts with cell membranes and alters their properties, leading to changes in cellular signaling pathways. Silane may also interact with specific proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects:
Silane has various biochemical and physiological effects, including its ability to enhance the adhesion properties of various materials, improve the stability of nanoparticles, and penetrate cell membranes. Silane may also have potential therapeutic effects due to its ability to target specific cells and alter cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane has several advantages for lab experiments, including its ability to modify the surface properties of materials, enhance the stability of nanoparticles, and penetrate cell membranes. However, Silane has several limitations, including its complex synthesis method, potential toxicity, and limited understanding of its mechanism of action.
Direcciones Futuras
For Silane research include its use in drug delivery systems, medical implants, and the synthesis of novel materials.
Métodos De Síntesis
The synthesis of Silane is a complex process that involves several steps. The initial step involves the conversion of 5α-androstan-3α,17α-diol to the corresponding chloride derivative using thionyl chloride. The resulting compound is then reacted with trimethylsilyl chloride to form the desired Silane product. The final product is then purified using various chromatographic techniques to obtain a pure compound.
Aplicaciones Científicas De Investigación
Silane has various scientific research applications, including its use in material science, nanotechnology, and pharmaceuticals. In material science, Silane is used as a surface modifier to enhance the adhesion properties of various materials, including metals, ceramics, and polymers. In nanotechnology, Silane is used as a precursor for the synthesis of various silicon-based nanoparticles, including quantum dots and nanowires. In pharmaceuticals, Silane has potential applications as a drug delivery system due to its ability to penetrate cell membranes and target specific cells.
Propiedades
Número CAS |
10426-35-4 |
|---|---|
Nombre del producto |
Silane, (5alpha-androstan-3alpha,17alpha-ylenedioxy)bis[trimethyl- |
Fórmula molecular |
C25H48O2Si2 |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
[(3R,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C25H48O2Si2/c1-24-15-13-19(26-28(3,4)5)17-18(24)9-10-20-21-11-12-23(27-29(6,7)8)25(21,2)16-14-22(20)24/h18-23H,9-17H2,1-8H3/t18-,19+,20-,21-,22-,23+,24-,25-/m0/s1 |
Clave InChI |
KBSHKNYEUGMMDQ-AXNLUTRKSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O[Si](C)(C)C)C)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C)O[Si](C)(C)C |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C)O[Si](C)(C)C |
Sinónimos |
3α,17α-Bis(trimethylsilyloxy)-5α-androstane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)
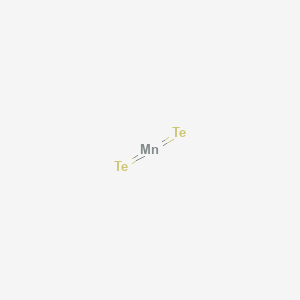
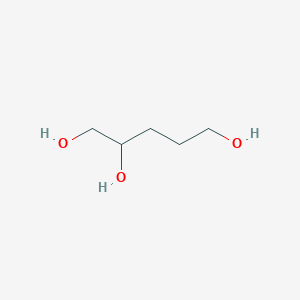

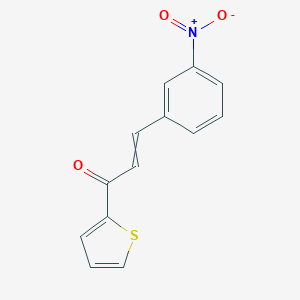
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)


